molecular formula C17H14N4O2 B2894552 3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile CAS No. 2097911-51-6

3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile

Cat. No. B2894552
CAS RN: 2097911-51-6
M. Wt: 306.325
InChI Key: MCABOHYFHVHHOX-UHFFFAOYSA-N
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Description

The compound “3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a pyridine ring, which is a basic heterocyclic aromatic ring present in many important compounds, including azines and the B vitamins niacin and pyridoxine .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a dicarbonyl compound . The pyridine ring could potentially be formed through a multi-step synthesis involving condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperazine ring attached to a pyridine ring via a carbonyl group. There would also be a nitrile group attached to the benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine and pyridine rings, as well as the carbonyl and nitrile groups. The compound could potentially undergo reactions at these sites, such as nucleophilic addition at the carbonyl group or electrophilic substitution on the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the piperazine and pyridine rings, as well as the carbonyl and nitrile groups. For example, the compound would likely be polar due to the presence of these groups, and might therefore have a relatively high melting point and boiling point .

Scientific Research Applications

Organic Synthesis and Heterocyclic Compound Formation

  • The reactivity of β-(lithiomethyl)azines with benzonitrile has been explored to synthesize pyrrolo-pyridines, quinolines, pyridines, quinoxalines, and pyrimidines, demonstrating the compound's utility in creating diverse heterocyclic structures (Davis, Wakefield, & Wardell, 1992).
  • A study detailed the synthesis of piperazinium bis(6-carboxypyridine-2-carboxylate) trihydrate, highlighting the significance of such compounds in constructing three-dimensional frameworks via intermolecular hydrogen bonds (Sheshmani, Ghadermazi, & Aghabozorg, 2006).

Coordination Polymers

  • Hydrothermal synthesis has been used to create a chiral coordination polymer with a self-catenated three-dimensional structure, showcasing the potential of these compounds in material science and crystal engineering (Martin, Staples, & Laduca, 2008).

Heterocyclic Synthesis

  • The synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile have been reported, providing pathways to various heterocyclic derivatives, indicating the compound's versatility in synthetic organic chemistry (Farag, Dawood, & Kandeel, 1996).

Antiviral and Antibacterial Activities

  • Pyridopyrazolotriazines have been synthesized and tested for their antiviral activities, highlighting the compound's relevance in medicinal chemistry and drug development (Attaby, Elghandour, Ali, & Ibrahem, 2007).
  • New 2-chloro-3-hetarylquinolines have been synthesized and evaluated for their antibacterial and anticancer activities, demonstrating the potential therapeutic applications of such compounds (Bondock & Gieman, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing piperazine rings act as antagonists at various neurotransmitter receptors .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. The compound’s structure suggests that it might have interesting biological activity, and it could therefore be a candidate for drug development .

properties

IUPAC Name

3-(3-oxo-4-pyridin-3-ylpiperazine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c18-10-13-3-1-4-14(9-13)17(23)20-7-8-21(16(22)12-20)15-5-2-6-19-11-15/h1-6,9,11H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCABOHYFHVHHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=CC(=C2)C#N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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